molecular formula C14H17N3O3 B2766262 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide CAS No. 2034557-50-9

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide

Cat. No.: B2766262
CAS No.: 2034557-50-9
M. Wt: 275.308
InChI Key: ALNWBLUCESDXPD-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of the furan-3-carboxamide moiety: This can be accomplished by reacting the intermediate compound with furan-3-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial drugs.

    Biology: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzyl)-1H-pyrazol-4-yl)furan-3-carboxamide
  • N-(1-(cyclohexyl)-1H-pyrazol-4-yl)furan-3-carboxamide
  • N-(1-(methyl)-1H-pyrazol-4-yl)furan-3-carboxamide

Uniqueness

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide is unique due to the presence of the tetrahydro-2H-pyran-2-yl group, which imparts distinct physicochemical properties and biological activities. This structural feature may enhance the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-14(11-4-6-19-10-11)16-12-7-15-17(8-12)9-13-3-1-2-5-20-13/h4,6-8,10,13H,1-3,5,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNWBLUCESDXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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